molecular formula C15H19NO2S B15174467 tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate CAS No. 920506-44-1

tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate

Cat. No.: B15174467
CAS No.: 920506-44-1
M. Wt: 277.4 g/mol
InChI Key: OZDJHBHAQAFPAS-UHFFFAOYSA-N
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Description

tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzothiophene moiety, and an ethyl linkage to the carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate typically involves the reaction of 2-(1-benzothiophen-3-yl)ethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways involved in diseases such as cancer and inflammation .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    Benzyl carbamate: Another carbamate used for protecting amines, but with a benzyl group instead of a tert-butyl group.

    tert-Butyl N-methylcarbamate: A related compound with a methyl group on the nitrogen atom.

Uniqueness

tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate is unique due to the presence of the benzothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective interactions with biological targets are required .

Properties

CAS No.

920506-44-1

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

tert-butyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)18-14(17)16-9-8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3,(H,16,17)

InChI Key

OZDJHBHAQAFPAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC2=CC=CC=C21

Origin of Product

United States

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